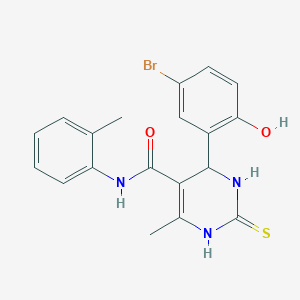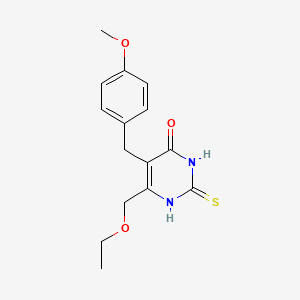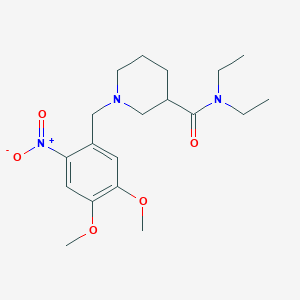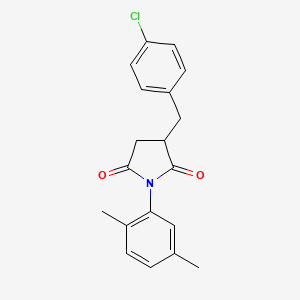![molecular formula C15H17BrN2O3 B5227015 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves its ability to interact with cellular components such as DNA and proteins. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. It has also been suggested that this compound can inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide are still being studied. However, research has shown that this compound can induce changes in cellular components such as DNA and proteins, leading to cell death in cancer cells. It has also been suggested that this compound can inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
实验室实验的优点和局限性
One of the advantages of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide in lab experiments is its potential as an anti-cancer and antimicrobial agent. This compound has shown promising results in various studies, indicating its potential as a treatment for cancer and bacterial infections. However, one of the limitations of using this compound in lab experiments is its toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in materials science, such as its use as a catalyst or in the synthesis of new materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for cancer and bacterial infections.
合成方法
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves the reaction of 3,4-dimethoxybenzaldehyde, vinyl acetate, and imidazole in the presence of a catalyst. The resulting product is then treated with hydrobromic acid to obtain the final compound.
科学研究应用
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its antimicrobial properties, with research suggesting its potential as a treatment for bacterial infections.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(3-ethenylimidazol-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O3.BrH/c1-4-16-7-8-17(11-16)10-13(18)12-5-6-14(19-2)15(9-12)20-3;/h4-9,11H,1,10H2,2-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRKXZFLKMJKH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CN(C=C2)C=C)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)


![4-[(2-methylphenyl)thio]-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5226972.png)

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)